Copper divalerate

Description

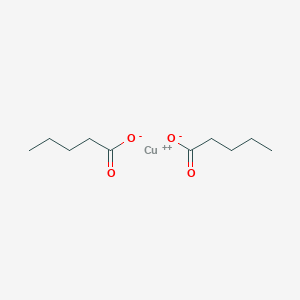

Copper divalerate is a coordination compound where copper(II) ions are complexed with two valerate (pentanoate, C₅H₹COO⁻) anions. Valerate’s longer alkyl chain compared to shorter-chain carboxylates (e.g., acetate) may enhance lipophilicity, influencing solubility and bioavailability. highlights that copper coordination compounds are often prepared as solvates (e.g., with methanol, ethanol, or water) to improve stability, implying that anhydrous this compound might be less stable without such solvation .

Properties

CAS No. |

15432-57-2 |

|---|---|

Molecular Formula |

C10H18CuO4 |

Molecular Weight |

265.79 g/mol |

IUPAC Name |

copper;pentanoate |

InChI |

InChI=1S/2C5H10O2.Cu/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

NBPFTDFXKORRKN-UHFFFAOYSA-L |

SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Challenges

- Synthesis and Stability : emphasizes the preference for solvated copper coordination compounds, suggesting that this compound may require stabilization via alcohol or water solvation to prevent decomposition .

- Gaps in Data: No direct studies on this compound were identified in the provided evidence. Existing data on divalerate esters (e.g., estradiol divalerate in ) focus on pharmaceutical release kinetics rather than industrial or chemical properties .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing copper divalerate, and how can purity be validated?

- Methodology : Synthesis typically involves reacting copper salts (e.g., CuSO₄) with divaleric acid under controlled pH and temperature. Purification via recrystallization or column chromatography is advised. Validate purity using:

- Elemental analysis (C, H, O, Cu content) .

- Spectroscopy : FT-IR for carboxylate coordination bands (~1600 cm⁻¹) and UV-Vis for d-d transitions in copper complexes.

- Thermogravimetric analysis (TGA) to confirm thermal stability and decomposition steps .

Q. How can solubility data for this compound be systematically measured and reported?

- Methodology : Use the shake-flask method across solvents (water, ethanol, DMSO) at 25°C. Report results as:

| Solvent | Solubility (g/L) | Temperature (°C) | Reference Method |

|---|---|---|---|

| Water | 0.148 | 25 | Shake-flask |

Q. What databases or literature sources are most reliable for accessing physicochemical properties of this compound?

- Methodology : Prioritize peer-reviewed journals (e.g., Journal of Inorganic Biochemistry) and handbooks like Handbook of Aqueous Solubility Data . Use SciFinder for patent and regulatory data (e.g., coordination geometry, toxicity) . Avoid non-academic sources like BenchChem .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound’s coordination geometry be resolved?

- Methodology :

- Compare X-ray crystallography (definitive) with computational models (DFT for bond angles/ligand field effects) .

- Reconcile discrepancies by testing synthetic conditions (e.g., solvent polarity, counterion effects) .

- Use EPR to detect Jahn-Teller distortions in Cu²⁺ complexes .

Q. What experimental design optimizes catalytic activity of this compound in oxidation reactions?

- Methodology :

- DOE (Design of Experiments) : Vary temperature (40–100°C), pressure (1–5 atm), and substrate ratios.

- Kinetic analysis : Monitor reaction rates via GC-MS and fit to Arrhenius or Langmuir-Hinshelwood models.

- Post-reaction characterization : Use XPS to confirm copper oxidation state retention .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology :

- Identify critical process parameters (CPPs) via Pareto analysis (e.g., pH, stirring rate).

- Implement QC checks: ICP-OES for copper content, NMR for ligand integrity .

- Use statistical tools (e.g., ANOVA) to isolate variability sources .

Q. What strategies validate the stability of this compound under physiological conditions for biomedical applications?

- Methodology :

- Accelerated stability testing : Expose to PBS at 37°C for 14 days. Monitor degradation via HPLC and ICP-MS .

- Cytotoxicity assays : Compare stability with cell viability (MTT assay) in HEK-293 or HeLa cells .

Data Analysis & Reporting

Q. How to interpret contradictory thermal decomposition profiles in this compound studies?

- Methodology :

- Cross-reference TGA/DSC data with crystallinity (PXRD) and hydration state.

- Hypothesize phase transitions or ligand dissociation using mass loss steps .

- Replicate experiments under inert vs. oxidative atmospheres to isolate decomposition pathways .

Q. What computational tools predict the ligand-binding affinity of this compound in biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.